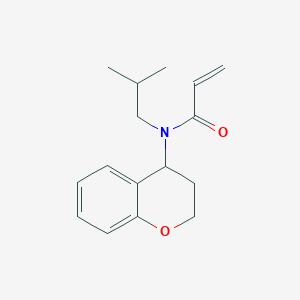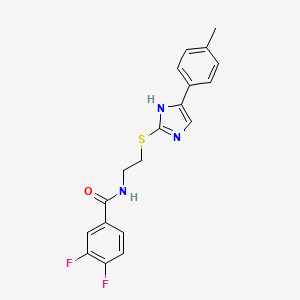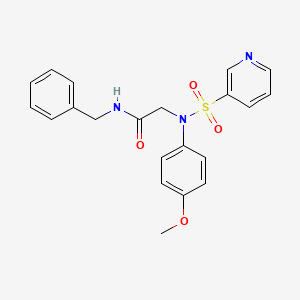
Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate” is a chemical compound with the linear formula C10H10BrNO2 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate” is defined by its InChI code: 1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3 . This indicates that the molecule consists of a cyclopropane ring attached to a carboxylate group and a 6-bromopyridin-3-yl group.Physical And Chemical Properties Analysis
“Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate” has a molecular weight of 256.1 . It’s recommended to be stored at a temperature of 2-8°C . The physical form is described as a pale-yellow to yellow-brown sticky oil to semi-solid .Aplicaciones Científicas De Investigación
Formation of Pyridylcarbene Intermediates
One application involves the thermal decomposition of related bromopyridine compounds to form pyridylcarbene intermediates. These intermediates can further react to form various structurally complex products, highlighting the compound's utility in synthetic organic chemistry for creating functionalized molecules with potential application in materials science and as intermediates in pharmaceutical synthesis (Abarca, Ballesteros, & Blanco, 2006).
Synthesis of Functionalized Indoles
Another significant application is in the Lewis acid-catalyzed cyclopropane ring-opening reactions. This methodology is pivotal for synthesizing functionalized hydropyrido[1,2-a]indole-6(7H)-ones, demonstrating the compound's importance in constructing complex heterocyclic structures with high yields, which are crucial scaffolds in medicinal chemistry and agrochemical research (Patil, Cavitt, Grzybowski, & France, 2011).
Enzyme Inhibition Studies
Research into bromophenol derivatives with a cyclopropane moiety, derived from reactions involving similar compounds, has shown effectiveness in inhibiting certain enzymes. These derivatives have been studied for their inhibitory effects on human carbonic anhydrase I and II isoforms and acetylcholinesterase, indicating potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Ring-Opening Reactions with Amine Nucleophiles
The compound is also involved in ring-opening reactions catalyzed by Lewis acids with amine nucleophiles. This process is essential for synthesizing compounds with potential applications in neuroscience, particularly in the development of inhibitors for serotonin and norepinephrine reuptake, which are key targets for antidepressant drugs (Lifchits & Charette, 2008).
Electrocatalytic Carboxylation
Additionally, the compound has been explored in the electrocatalytic carboxylation reactions with CO2 in ionic liquids. This process is not only environmentally benign by utilizing CO2 as a raw material but also highlights the compound's role in developing sustainable chemical processes for synthesizing valuable carboxylic acids (Feng, Huang, Liu, & Wang, 2010).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information .
Propiedades
IUPAC Name |
methyl 1-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPDYEMTVKSUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)

![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)


![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)
![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)


![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)